

# Application Note: NMR Characterization of 4-[2-(2-Bromophenoxy)ethyl]morpholine

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## Compound of Interest

Compound Name:	4-[2-(2-Bromophenoxy)ethyl]morpholine
CAS No.:	101558-72-9
Cat. No.:	B017197

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## Introduction

This application note details the structural characterization of **4-[2-(2-Bromophenoxy)ethyl]morpholine** (CAS: 100296-22-8), a pharmacophore often utilized as a flexible linker in medicinal chemistry. The molecule comprises three distinct magnetic environments: a saturated morpholine heterocycle, an ethyl linker chain, and an electron-rich 2-bromophenoxy aromatic system.<sup>[1]</sup>

Accurate assignment of this compound requires distinguishing between the overlapping methylene protons of the morpholine ring and the ethyl linker, as well as resolving the specific substitution pattern of the ortho-brominated aromatic ring.<sup>[1]</sup> This guide provides a robust protocol using 1D (

H,

C) and 2D (COSY, HSQC, HMBC) NMR techniques.

## Chemical Structure & Numbering Scheme

To facilitate assignment, the following numbering scheme is used throughout this note:

- Morpholine Ring: Positions 2, 6 (O-adjacent) and 3, 5 (N-adjacent).

- Ethyl Linker: Position (N-adjacent) and (O-adjacent).
- Aromatic Ring: Position 1' (IpsO), 2' (Br-C), 3' to 6'.

## Experimental Protocol

### Sample Preparation

Objective: Minimize viscosity-induced line broadening and prevent solute aggregation.[1]

- Solvent: Chloroform-  
(CDCl<sub>3</sub>), 99.8% D + 0.03% TMS (v/v).
  - Rationale: CDCl<sub>3</sub> provides excellent solubility for this lipophilic ether-amine and prevents the N-protonation often seen in acidic solvents.
- Concentration: 10–15 mg of analyte in 600 L solvent.
- Tube: 5 mm high-precision NMR tube (e.g., Wilmad 528-PP).
- Filtration: Filter solution through a glass wool plug if any turbidity is observed.[1]

### Acquisition Parameters (600 MHz Base Frequency)

Experiment	Pulse Sequence	Scans (NS)	Relax. Delay (D1)	Acquisition Time (AQ)	Notes
ngcontent-ng-c2307461527 ="" _ngghost-ng-c2764567632 ="" class="inline ng-star-inserted"> H 1D	zg30	16	1.0 s	3.0 s	Standard survey spectrum.
C 1D	zgpg30	1024	2.0 s	1.0 s	H decoupled.
COSY	cosygpppqf	8	1.5 s	0.2 s	Gradient enhanced; magnitude mode.
HSQC	hsqcedetgpsi sp2.3	8	1.5 s	0.15 s	Multiplicity edited (CH negative).
HMBC	hmbcgplpndq f	16	1.5 s	0.2 s	Optimized for Hz.

## Structural Analysis & Assignment Strategy

### The Logic of Assignment

The characterization relies on identifying three isolated spin systems and connecting them via Heteronuclear Multiple Bond Correlation (HMBC).[1]

- Spin System A (Aromatic): The 2-bromophenoxy group creates an ABCD system.[1] The key identifier is the doublet at ~7.5 ppm (H-3'), deshielded by the ortho-bromine atom.[1]

- Spin System B (Linker): The O-CH

-CH

-N fragment appears as two triplets. The O-CH

is significantly deshielded (~4.1 ppm) compared to the N-CH

(~2.8 ppm).

- Spin System C (Morpholine): In CDCl<sub>3</sub> at room temperature, ring inversion is rapid. The O-CH protons (pos 2,6) appear as a triplet/multiplet at ~3.7 ppm, while N-CH protons (pos 3,5) appear at ~2.5 ppm.<sup>[1][2]</sup>

at room temperature, ring inversion is rapid. The O-CH protons (pos 2,6) appear as a triplet/multiplet at ~3.7 ppm, while N-CH protons (pos 3,5) appear at ~2.5 ppm.<sup>[1][2]</sup>

protons (pos 2,6) appear as a triplet/multiplet at ~3.7 ppm, while N-CH

protons (pos 3,5) appear at ~2.5 ppm.<sup>[1][2]</sup>

## Expected Chemical Shifts

Note: Values are referenced to TMS in CDCl<sub>3</sub>.

0.300) in CDCl<sub>3</sub>

.345

### Table 1: Proton (

### H) NMR Data

Position	Chemical Shift ( , ppm)	Multiplicity	Integral	Coupling ( , Hz)	Assignment Logic
Ar-H3'	7.52 - 7.56	dd	1H	7.9, 1.6	Ortho to Br; most deshielded Ar-H.
Ar-H4'	7.20 - 7.28	td	1H	7.5, 1.6	Meta to Br.
Ar-H6'	6.88 - 6.94	dd	1H	8.2, 1.2	Ortho to Ether Oxygen.
Ar-H5'	6.80 - 6.86	td	1H	7.6, 1.2	Para to Br.
Linker	4.15 - 4.20	t	2H	6.0	O-CH (Deshielded by Phenoxy).
Morph 2,6	3.70 - 3.75	t (br)	4H	4.6	O-CH of Morpholine.
Linker	2.80 - 2.85	t	2H	6.0	N-CH (Linker).
Morph 3,5	2.55 - 2.62	t (br)	4H	4.6	N-CH of Morpholine.

## Table 2: Carbon (

### C) NMR Data

Position	Shift (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"> , ppm)	Type	Notes
C-1'	155.1	Q	Ipsso (O-bearing).
C-3'	133.5	CH	Ortho to Br.
C-4'	128.6	CH	
C-5'	122.3	CH	
C-6'	113.8	CH	Ortho to O.
C-2'	112.5	Q	C-Br (Heavy atom effect shields C).
Linker	67.5	CH	O-CH .
Morph 2,6	66.9	CH	Morpholine O-C.
Linker ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	57.2	CH	N-CH .
Morph 3,5	54.1	CH	Morpholine N-C.

## Advanced Characterization (2D NMR)

To confirm the connectivity between the morpholine ring and the aromatic system, HMBC is the definitive experiment.[1]

## Key HMBC Correlations (Proton ngcontent-ng-c2307461527="" \_nghost-ng-c2764567632="" class="inline ng-star-inserted"> Carbon)[1]

- Linker-Aromatic Connection: The Linker

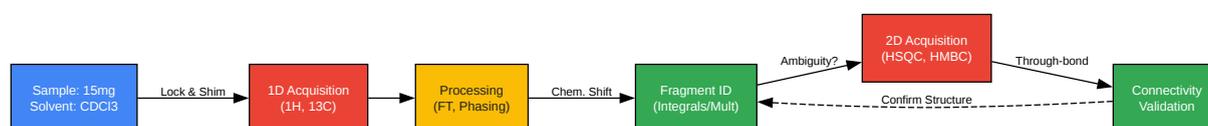
protons (4.18 ppm) will show a strong 3-bond correlation ( ) to the aromatic ipso carbon C-1' (~155 ppm).

- Linker-Morpholine Connection: The Morpholine N-CH

protons (2.60 ppm) will correlate to the Linker carbon (57.2 ppm) and vice versa.

- Regiochemistry of Bromine: The H-3' proton (7.54 ppm) will correlate to C-1' (ipso) and C-5', but not to the oxygen-bearing carbon of the linker, confirming the distance.

## Visualization of Signaling Pathways (Workflow)



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Figure 1: Step-by-step NMR characterization workflow ensuring data integrity and structural validation.

## Troubleshooting & Self-Validation Common Pitfalls

- pH Sensitivity: The morpholine nitrogen is basic.<sup>[1]</sup> Traces of acid in CDCl<sub>3</sub> (common in aged bottles) can protonate the nitrogen, causing the N-CH signals (Morph 3,5 and Linker) to shift downfield significantly (from ~2.6 to ~3.5 ppm) and broaden.
  - Solution: Filter through basic alumina or use a fresh ampoule containing silver foil.
- Rotational Isomers: The 2-bromophenoxy group is bulky. At very low temperatures (< -40°C), rotation around the O-Ar bond may slow, broadening the aromatic signals.<sup>[1]</sup> At room temperature, sharp averaging is expected.<sup>[1]</sup>

## Self-Validation Checklist

- Integration Ratio: Does the aromatic region integrate to exactly 4H relative to the 2H triplet at ~4.2 ppm? (Deviation >5% suggests impurity).<sup>[1]</sup>
- HSQC Phasing: Are all CH signals (Linker and Morpholine) negative in multiplicity-edited HSQC?
- Bromine Effect: Is C-2' (C-Br) significantly upfield (~112 ppm) compared to typical aromatic carbons? This confirms the heavy atom effect.<sup>[1]</sup>

## References

- Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."<sup>[1]</sup> J. Org. Chem. 1997, 62, 7512–7515.<sup>[2]</sup> [Link](#)<sup>[1]</sup>
- Reich, H. J. "Structure Determination Using NMR."<sup>[1]</sup> University of Wisconsin-Madison. (Excellent resource for chemical shift additivity rules). [Link](#)

- Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009.[1] (Standard reference for fragment shifts).
- SDBS Web: Spectral Database for Organic Compounds. (Reference for 4-(2-aminoethyl)morpholine and 2-bromophenol spectra). [Link\[1\]](#)

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